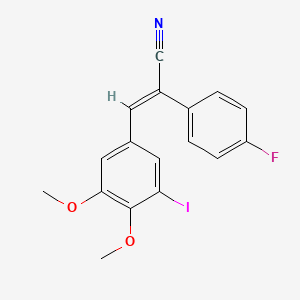![molecular formula C16H16FNO5S B3611541 N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B3611541.png)
N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycine
説明
N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycine, commonly known as EFSG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic uses. EFSG belongs to the class of compounds known as glycine site antagonists, which have been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.
作用機序
EFSG acts as a glycine site antagonist, which means it modulates the activity of the N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycine receptor. The this compound receptor is involved in synaptic plasticity, learning, and memory. EFSG binds to the glycine site of the this compound receptor, preventing glycine from binding to the receptor and reducing the activity of the receptor. This modulation of the this compound receptor has been found to have neuroprotective effects and has been investigated for its potential therapeutic uses.
Biochemical and Physiological Effects
EFSG has been found to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the this compound receptor, which can lead to a reduction in glutamate release and calcium influx. This reduction in calcium influx can have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases. EFSG has also been found to have anxiolytic and antidepressant effects, which have been investigated for their potential therapeutic uses.
実験室実験の利点と制限
EFSG has a number of advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it suitable for large-scale experiments. It has also been extensively studied, and its mechanism of action is well understood. However, EFSG has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in experiments. It also has a short half-life, which can make it difficult to maintain consistent levels of the compound in the body.
将来の方向性
There are a number of future directions for the study of EFSG. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. EFSG has been found to have neuroprotective effects, and its modulation of the N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycine receptor may be beneficial in the treatment of these diseases. Another potential direction is the investigation of its potential use in the treatment of depression, anxiety, and schizophrenia. EFSG has been found to have anxiolytic and antidepressant effects, and its modulation of the this compound receptor may be beneficial in the treatment of these disorders. Additionally, further studies could investigate the pharmacokinetics of EFSG, including its absorption, distribution, metabolism, and excretion. This information could be used to optimize the dosing and administration of EFSG for therapeutic use.
科学的研究の応用
EFSG has been extensively studied in the scientific community due to its potential therapeutic uses. It has been found to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. EFSG has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.
特性
IUPAC Name |
2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S/c1-2-23-14-7-5-13(6-8-14)18(11-16(19)20)24(21,22)15-9-3-12(17)4-10-15/h3-10H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUJTXPEZRZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B3611463.png)
amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3611468.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B3611471.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3611472.png)
![3-bromo-N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B3611482.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-1-naphthylbenzamide](/img/structure/B3611497.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B3611507.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3611518.png)
![ethyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzoate](/img/structure/B3611531.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3611548.png)

![2-bromo-N-({5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3611559.png)